Cas no 66832-94-8 (1-Cyclopropyl-4-ethoxybenzene)

1-Cyclopropyl-4-ethoxybenzene structure
1-Cyclopropyl-4-ethoxybenzene structure
商品名:1-Cyclopropyl-4-ethoxybenzene
CAS番号:66832-94-8
MF:C11H14O
メガワット:162.22826
MDL:MFCD27922639
CID:1088662
PubChem ID:12600363

1-Cyclopropyl-4-ethoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-4-ethoxybenzene
    • DTXSID80503968
    • SY263849
    • 66832-94-8
    • AC8463
    • MFCD27922639
    • SCHEMBL9586183
    • MDL: MFCD27922639
    • インチ: InChI=1S/C11H14O/c1-2-12-11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3
    • InChIKey: YXNVYZYRKHOSDJ-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC=C(C=C1)C2CC2

計算された属性

  • せいみつぶんしりょう: 162.104465066g/mol
  • どういたいしつりょう: 162.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

1-Cyclopropyl-4-ethoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019089281-1g
1-Cyclopropyl-4-ethoxybenzene
66832-94-8 95%
1g
$400.00 2023-09-01
Crysdot LLC
CD12044778-5g
1-Cyclopropyl-4-ethoxybenzene
66832-94-8 95+%
5g
$746 2024-07-24
eNovation Chemicals LLC
D920702-5g
1-Cyclopropyl-4-ethoxybenzene
66832-94-8 95%
5g
$975 2025-02-24
eNovation Chemicals LLC
D920702-5g
1-Cyclopropyl-4-ethoxybenzene
66832-94-8 95%
5g
$975 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536795-5g
1-Cyclopropyl-4-ethoxybenzene
66832-94-8 98%
5g
¥7867.00 2024-05-04
Chemenu
CM200921-5g
1-cyclopropyl-4-ethoxybenzene
66832-94-8 95%
5g
$704 2023-02-17
Chemenu
CM200921-5g
1-cyclopropyl-4-ethoxybenzene
66832-94-8 95%
5g
$704 2021-08-05
eNovation Chemicals LLC
D920702-5g
1-Cyclopropyl-4-ethoxybenzene
66832-94-8 95%
5g
$975 2025-02-19

1-Cyclopropyl-4-ethoxybenzene 関連文献

1-Cyclopropyl-4-ethoxybenzeneに関する追加情報

Chemical Profile of 1-Cyclopropyl-4-ethoxybenzene (CAS No. 66832-94-8)

1-Cyclopropyl-4-ethoxybenzene, identified by its Chemical Abstracts Service (CAS) number 66832-94-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This aromatic heterocyclic molecule features a cyclopropyl substituent attached to a benzene ring, which is further modified by an ethoxy group at the para position. The unique structural configuration of this compound imparts distinct chemical and biological properties, making it a subject of interest for researchers exploring novel pharmacophores and therapeutic agents.

The structural framework of 1-Cyclopropyl-4-ethoxybenzene combines the stability of the benzene ring with the electron-donating effect of the ethoxy group and the steric influence of the cyclopropyl moiety. This combination creates a molecule with potential applications in drug discovery, particularly in the development of compounds targeting neurological and inflammatory pathways. The cyclopropyl group, being a small and rigid structure, can modulate the binding affinity and selectivity of the molecule when interacting with biological targets, while the ethoxy group enhances solubility and metabolic stability.

In recent years, there has been growing interest in aromatic compounds with cyclopropyl substituents due to their role as key pharmacological scaffolds. Studies have demonstrated that cyclopropyl-containing molecules often exhibit enhanced binding interactions with enzymes and receptors, leading to promising outcomes in preclinical trials. For instance, derivatives of 1-Cyclopropyl-4-ethoxybenzene have been investigated for their potential as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes.

The ethoxy group in 1-Cyclopropyl-4-ethoxybenzene contributes to its pharmacological profile by influencing both electronic and steric properties. This modification can alter the compound's lipophilicity, solubility, and interaction with biological membranes, which are crucial factors in drug design. Additionally, the presence of an ethoxy group often enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. These attributes make 1-Cyclopropyl-4-ethoxybenzene a valuable candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-Cyclopropyl-4-ethoxybenzene. Molecular docking studies have shown that this compound can interact with various biological targets, including those involved in pain signaling, neurodegenerative diseases, and cancer pathways. The cyclopropyl ring's ability to adopt multiple conformations may facilitate optimal binding interactions with protein receptors, while the ethoxy group provides additional hydrogen bonding opportunities.

The synthesis of 1-Cyclopropyl-4-ethoxybenzene involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution or elimination reactions to introduce the cyclopropyl and ethoxy groups. Advances in synthetic methodologies have improved the efficiency and scalability of producing this compound, making it more accessible for research purposes.

In conclusion, 1-Cyclopropyl-4-ethoxybenzene (CAS No. 66832-94-8) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. The combination of a cyclopropyl substituent and an ethoxy group creates a molecule with tailored properties that may enhance its efficacy as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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